molecular formula C13H13NO4 B2484593 6-Isopropoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 692764-52-6

6-Isopropoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

カタログ番号: B2484593
CAS番号: 692764-52-6
分子量: 247.25
InChIキー: FYRONVMUOKBALL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Isopropoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core substituted with an isopropoxy group at position 6 and a carboxylic acid at position 2. Quinoline-based compounds are widely studied for their antimicrobial, kinase inhibitory, and anticancer activities, with substituents at positions 6, 7, and 8 significantly influencing their pharmacological profiles .

特性

IUPAC Name

4-oxo-6-propan-2-yloxy-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-7(2)18-8-3-4-11-9(5-8)12(15)10(6-14-11)13(16)17/h3-7H,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRONVMUOKBALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

化学反応の分析

Types of Reactions: 6-Isopropoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can convert the oxo group to a hydroxyl group.

    Substitution: This reaction can replace the isopropoxy group with other functional

生物活性

6-Isopropoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative with significant potential in medicinal chemistry. The compound, characterized by its molecular formula C13H13NO4C_{13}H_{13}NO_{4} and a molecular weight of 247.25 g/mol, has been investigated for various biological activities, particularly its antibacterial and antiviral properties.

Chemical Structure and Properties

The structure of 6-Isopropoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid features a quinoline core substituted at the 6-position with an isopropoxy group and a carboxylic acid at the 3-position. This unique arrangement contributes to its biological activity.

PropertyValue
Molecular FormulaC13H13NO4
Molecular Weight247.25 g/mol
IUPAC Name4-oxo-6-propan-2-yloxy-1H-quinoline-3-carboxylic acid
CAS Number692764-52-6

Antibacterial Activity

Research indicates that quinoline derivatives, including 6-Isopropoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, exhibit notable antibacterial properties. A study on related compounds demonstrated moderate antibacterial activity against various strains, suggesting that modifications to the quinoline scaffold can enhance efficacy. The Minimum Inhibitory Concentration (MIC) values were used to quantify this activity, with some derivatives showing promising results against resistant bacterial strains .

Antiviral Activity

The compound's potential as an antiviral agent has also been explored. Quinoline derivatives have been shown to inhibit HIV integrase (IN), a critical enzyme in the HIV replication cycle. Although specific data on 6-Isopropoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid’s direct activity against HIV is limited, related studies indicate that structural modifications can lead to enhanced antiviral effects . Docking studies suggest that the compound could effectively interact with the active site of integrase, positioning it as a candidate for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship of quinoline derivatives highlights the importance of specific functional groups in determining biological activity. For instance:

  • Alkoxy Substituents : The presence of straight-chain alkoxy groups at the 6-position has been linked to increased activity.
  • Carboxylic Acid Group : Essential for maintaining antibacterial properties.
  • Isopropoxy Group : Contributes to the lipophilicity and overall bioavailability of the compound.

Case Studies

Several studies have focused on similar quinoline derivatives:

  • Study on Antibacterial Properties : A series of N'-arylidene derivatives were synthesized and tested for antibacterial activity, revealing that modifications could lead to compounds with MIC values below 100 µM against resistant strains .
  • Antiviral Evaluation : Research on related compounds indicated that certain modifications could enhance their ability to inhibit HIV replication in vitro, providing a foundation for further exploration of 6-Isopropoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

類似化合物との比較

Substituent Variations at Position 6

Position 6 modifications are critical for modulating lipophilicity, electronic properties, and target interactions. Key analogs include:

Compound Name Substituent (Position 6) Molecular Weight Key Properties/Activities Reference
6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Cl 223.61 Intermediate for fluoroquinolone synthesis; moderate antibacterial activity
6-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid I 315.06 Bulky substituent; potential radiopharmaceutical applications
6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid COCH₃ 231.20 Enhanced hydrogen bonding capacity (XLogP3: 1.5)
Target Compound (Hypothetical) OCH(CH₃)₂ ~265.27* Predicted improved lipophilicity (isopropoxy group) and metabolic stability N/A

Notes:

  • The isopropoxy group (OCH(CH₃)₂) offers intermediate lipophilicity compared to Cl or I, balancing membrane permeability and aqueous solubility.

Substituent Variations at Position 7

Position 7 is often functionalized with piperazinyl or amine groups in fluoroquinolones to enhance antibacterial activity:

Compound Name Substituent (Position 7) Molecular Weight Key Properties/Activities Reference
1-Cyclopropyl-6-fluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Piperazinyl 384.26 Broad-spectrum antibacterial activity (e.g., ciprofloxacin analogs)
7-(3-Chloropropoxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile O(CH₂)₃Cl 318.73 Improved pharmacokinetics via nitrile group

Notes:

  • Piperazinyl groups at position 7 enhance gram-negative bacterial coverage by interacting with DNA gyrase .
  • The absence of a position 7 substituent in the target compound may limit its antibacterial spectrum but reduce off-target effects.

Substituent Variations at Position 8

Position 8 modifications influence kinase inhibition and selectivity:

Compound Name Substituent (Position 8) Molecular Weight Key Properties/Activities Reference
8-Isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CH(CH₃)₂ 247.26 Moderate CK2 kinase inhibition (Ki: 150 nM)
8-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Br 286.07 High steric bulk; potential anticancer applications
5,6,8-Trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Cl (positions 5,6,8) 290.50 Potent CK2 inhibition (Ki: 60 nM)

Notes:

  • Halogenation at position 8 enhances kinase inhibitory activity but may increase toxicity .
  • The target compound’s lack of position 8 substitution could improve selectivity for specific targets.

Q & A

Q. What synthetic routes are commonly employed to synthesize 6-alkoxyquinoline-3-carboxylic acid derivatives?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution at the quinoline C-6 position. For example, ethoxy analogs are prepared via condensation of ethyl 3-oxo-3-(halogenated aryl)propanoates with chiral amines (e.g., tert-butyloctahydro-pyrrolo[3,4-b]pyridine-1-carboxylate) under basic conditions (triethylamine or KOH), followed by cyclization using alkyl orthoformates in acetic anhydride . For isopropoxy derivatives, substituting ethoxy precursors with isopropyl halides or alcohols may require adjusted reaction kinetics due to steric effects.

Q. How is the structural integrity of 6-isopropoxy-4-oxoquinoline-3-carboxylic acid verified?

  • Methodological Answer : Characterization relies on:
  • NMR : 1^1H and 13^13C NMR identify substituent environments (e.g., isopropoxy methyl groups at δ ~1.3–1.5 ppm and quinoline C=O at ~170 ppm).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 233.22 for ethoxy analogs) confirm molecular weight .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, as seen in related quinolones .

Q. What biological activities are associated with 4-oxoquinoline-3-carboxylic acid derivatives?

  • Methodological Answer : These compounds exhibit antibacterial properties via DNA gyrase inhibition. Preclinical assays include:
  • MIC Testing : Against Gram-positive/negative strains (e.g., E. coli, S. aureus).
  • Enzymatic Inhibition Studies : Measuring IC50_{50} values against purified gyrase .
    Substituents like halogens (Cl, F) or bulky alkoxy groups (isopropoxy) enhance membrane permeability and target affinity .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during the synthesis of chiral 6-alkoxyquinoline derivatives?

  • Methodological Answer : Enantioselective synthesis avoids racemization by using chiral auxiliaries (e.g., tert-butyl-protected amines) that yield diastereomers separable via crystallization or chromatography . Kinetic resolution during cyclization (e.g., alkaline conditions at 0–5°C) minimizes epimerization . Advanced chiral HPLC (e.g., Chiralpak AD-H column) validates enantiomeric excess (>99%) .

Q. What experimental strategies resolve contradictions in substituent effects on compound stability?

  • Methodological Answer : Conflicting data on substituent stability (e.g., alkoxy vs. halogen) require:
  • Accelerated Degradation Studies : Exposing derivatives to oxidative (H2_2O2_2), acidic (HCl), or photolytic conditions to compare decomposition pathways .
  • DFT Calculations : Modeling electron-withdrawing/donating effects of substituents on the 4-oxo group’s reactivity . For example, bulky isopropoxy groups may sterically shield the quinoline core, enhancing stability versus ethoxy analogs .

Q. What kinetic parameters are critical for optimizing cyclization in 6-isopropoxyquinoline synthesis?

  • Methodological Answer : Cyclization efficiency depends on:
  • Temperature Control : 50–60°C minimizes side reactions (e.g., decarboxylation).
  • Catalyst Selection : KI or DMAP accelerates orthoester-mediated ring closure .
  • Reaction Monitoring : In-situ FTIR tracks C=O stretching (1770–1790 cm1^{-1}) to confirm intermediate formation . Rate constants (k) derived from time-course HPLC data guide scalability .

Data Contradictions and Mitigation

  • Substituent Reactivity : Ethoxy derivatives show higher electrophilicity at C-7 than isopropoxy analogs due to reduced steric hindrance . Conflicting reports on substitution regioselectivity are resolved using HSQC NMR to map electronic environments .
  • Biological Potency : Fluorinated derivatives (e.g., 6-fluoro) exhibit broader antibacterial spectra than chloro analogs, but conflicting MIC values arise from assay variability (e.g., broth microdilution vs. agar diffusion) . Standardized CLSI protocols are recommended .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。